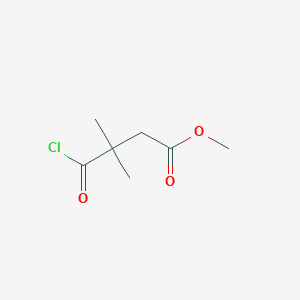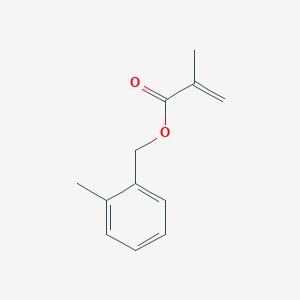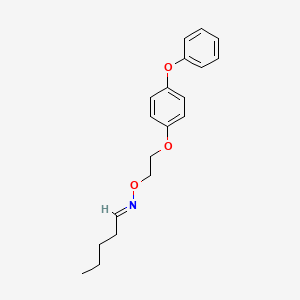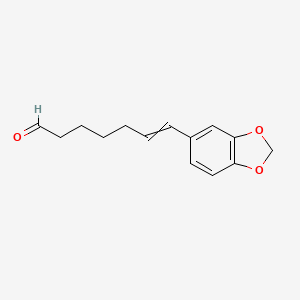![molecular formula C14H9ClN2O3 B14344191 Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- CAS No. 104233-72-9](/img/structure/B14344191.png)
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-: is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- typically begins with 2-aminophenol and 4-chlorobenzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like acetone or ethanol to ensure complete conversion and high yield.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-[(4-chlorophenyl)methyl]-5-amino-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine:
- Research has shown that benzoxazole derivatives have anticancer properties, making this compound a candidate for cancer drug development.
Industry:
- It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound without the nitro and chlorophenylmethyl groups.
2-Methylbenzoxazole: A simpler derivative with a methyl group at the 2-position.
5-Nitrobenzoxazole: A derivative with only the nitro group at the 5-position.
Uniqueness:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is unique due to the combination of the nitro group and the chlorophenylmethyl substituent, which enhances its reactivity and potential applications in various fields.
Propriétés
Numéro CAS |
104233-72-9 |
|---|---|
Formule moléculaire |
C14H9ClN2O3 |
Poids moléculaire |
288.68 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2 |
Clé InChI |
RRPHMHSDQJKZOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)




![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)






